2-(Diethylamino)ethanol hydrochloride

Übersicht

Beschreibung

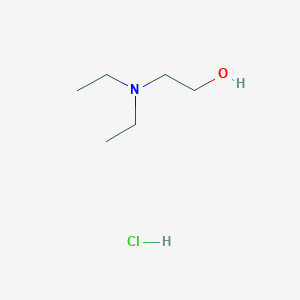

2-(Diethylamino)ethanol hydrochloride is a chemical compound with the molecular formula C₆H₁₆ClNO. It is a derivative of ethanol, where the hydroxyl group is substituted with a diethylamino group. This compound is commonly used in various industrial and scientific applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

Chlorohydrin Method: One common method involves the reaction of diethylamine with ethylene chlorohydrin.

Epoxide Method: Another method involves the reaction of diethylamine with ethylene oxide. This reaction is carried out in an ethanol solution at temperatures ranging from 35°C to 75°C.

Industrial Production Methods:

- The industrial production of this compound often involves large-scale reactions using the epoxide method due to its efficiency and higher yield. The process includes continuous feeding of ethylene oxide into a solution of diethylamine in ethanol, followed by purification steps to obtain the final product .

Types of Reactions:

Substitution Reactions: this compound can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.

Oxidation Reactions: This compound can be oxidized to form corresponding aldehydes or ketones under specific conditions.

Reduction Reactions: It can also undergo reduction reactions to form primary or secondary amines.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include alkyl halides and strong bases like sodium hydroxide.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are often used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed:

Quaternary Ammonium Salts: Formed from substitution reactions.

Aldehydes/Ketones: Formed from oxidation reactions.

Amines: Formed from reduction reactions.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

2-(Diethylamino)ethanol hydrochloride is primarily utilized in the pharmaceutical industry as a precursor for various drug formulations.

- Local Anesthetics : It is involved in synthesizing procaine, a widely used local anesthetic, through its reaction with 4-aminobenzoic acid. This application is critical in pain management during surgical procedures .

- Buffering Agents : The compound serves as a buffering agent in pharmaceutical formulations, helping to maintain pH levels in injectable solutions and topical preparations .

Industrial Applications

The compound finds extensive use in various industrial processes:

- Corrosion Inhibitor : It acts as a corrosion inhibitor in steam and condensate lines by neutralizing carbonic acid and scavenging oxygen, thereby preventing metal degradation .

- Catalyst in Polymer Synthesis : It is employed as a catalyst for synthesizing polymers, enhancing the efficiency of polymerization reactions .

- Surface-active Agents : this compound is used in the formulation of cleaning agents, lubricants, and emulsifying agents due to its surfactant properties .

Environmental Applications

Recent studies have highlighted the potential of this compound in environmental applications:

- CO₂ Capture : Research indicates that it can be utilized as an absorbent for carbon dioxide capture, showing higher absorption capacities compared to conventional solvents. This application is crucial for reducing greenhouse gas emissions .

Toxicological Studies and Safety

While the compound has beneficial applications, it is essential to consider its safety profile:

- Irritation Potential : Studies indicate that this compound can cause irritation to the skin and respiratory tract upon exposure. The Occupational Safety and Health Administration (OSHA) has established exposure limits due to these effects .

- Absorption and Metabolism : The compound is rapidly absorbed via oral and dermal routes, with significant distribution observed in various tissues. It is primarily excreted unchanged through urine .

Case Study 1: Procaine Synthesis

A study conducted on the synthesis of procaine demonstrated the effectiveness of this compound as a precursor. The reaction conditions were optimized to yield high purity procaine, showcasing its pharmaceutical significance.

Case Study 2: CO₂ Absorption Efficiency

An experimental study evaluated the CO₂ absorption efficiency of this compound compared to traditional amines. Results indicated a significantly higher absorption rate, suggesting its potential role in carbon capture technologies.

Wirkmechanismus

The mechanism of action of 2-(diethylamino)ethanol hydrochloride involves its interaction with molecular targets through its diethylamino group. This group can participate in hydrogen bonding and electrostatic interactions, which are crucial for its role as a phase transfer catalyst and in the synthesis of peptides and proteins. The compound’s ability to form quaternary ammonium salts enhances its effectiveness in catalyzing reactions between immiscible phases .

Vergleich Mit ähnlichen Verbindungen

N,N-Diethylethanolamine: Similar in structure but lacks the hydrochloride component.

2-Dimethylaminoethanol: Contains a dimethylamino group instead of a diethylamino group.

Triethanolamine: Contains three ethanolamine groups instead of one diethylamino group.

Uniqueness: 2-(Diethylamino)ethanol hydrochloride is unique due to its specific combination of the diethylamino group and the ethanol backbone, which provides it with distinct chemical properties and reactivity. Its ability to form stable quaternary ammonium salts and its role in various industrial applications set it apart from other similar compounds .

Analyse Chemischer Reaktionen

Chlorination Reactions

The hydroxyl group undergoes substitution with chlorinating agents like thionyl chloride (SOCl₂), forming chloro derivatives. A patent (CN103408432A) details similar reactivity for analogous compounds :

Reaction Scheme :

| Condition | Detail |

|---|---|

| Temperature | 5–15°C (initial), 30–45°C (post-addition) |

| Molar Ratio (SOCl₂:Amine) | 1.05–1.2:1 |

| Yield | 88.6% (reported for analogous compound) |

Esterification and Amide Formation

The alcohol group reacts with acyl chlorides or anhydrides to form esters, while the amine participates in amidation:

Esterification Example :

Amidation Example :

Reaction with 4-aminobenzoic acid to synthesize procaine :

Metabolic and Degradation Pathways

In biological systems, the compound undergoes oxidation and conjugation :

-

N-Oxidation :

-

Oxidative Deamination :

| Parameter | Value |

|---|---|

| Urinary Excretion (Rats) | 58.5% within 24 hours |

| Plasma Half-Life (Humans) | ~3–8 hours |

Corrosion Inhibition

The free base (2-diethylaminoethanol) reacts with CO₂ in steam systems to form carbamates, neutralizing acidic corrosion :

| Application | Effectiveness |

|---|---|

| Steel Protection | Reduces corrosion rate by 60–70% in acidic media |

Polymerization Catalysis

The compound acts as a catalyst in polyurethane and epoxy resin synthesis by facilitating isocyanate-alcohol reactions :

Reaction Mechanism :

Eigenschaften

IUPAC Name |

diethyl(2-hydroxyethyl)azanium;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO.ClH/c1-3-7(4-2)5-6-8;/h8H,3-6H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBQUKJMNGUJRFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[NH+](CC)CCO.[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14426-20-1 | |

| Record name | Ethanol, 2-(diethylamino)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14426-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.